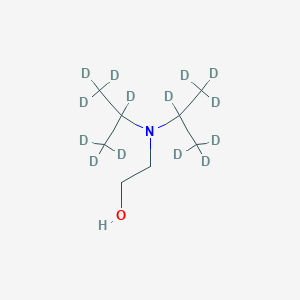
2-Diisopropylaminoethanol-D14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diisopropylaminoethanol-D14 is a deuterated analog of 2-Diisopropylaminoethanol, a compound widely used in organic synthesis and as an intermediate in the production of various chemicals. The deuterium labeling (D14) makes it particularly useful in research applications where tracking or tracing the compound is necessary.
準備方法
Synthetic Routes and Reaction Conditions: 2-Diisopropylaminoethanol-D14 can be synthesized by reacting diisopropylamine with ethylene oxide in the presence of deuterium oxide (D2O). The reaction is typically carried out in a reaction tank, cooled to 0-5°C, and maintained at a temperature of 30-50°C. The reaction mixture is then subjected to atmospheric distillation to remove low and medium boiling substances, followed by vacuum distillation to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions: 2-Diisopropylaminoethanol-D14 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Diisopropylaminoethanol-D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Utilized in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 2-Diisopropylaminoethanol-D14 involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The deuterium labeling allows for precise tracking and tracing of the compound in biological and chemical systems, providing valuable insights into its behavior and interactions .
類似化合物との比較
- 2-Diisopropylaminoethanol
- N,N-Diisopropylethanolamine
- 2-Diethylaminoethanol
- 2-Dimethylaminoethanol
Comparison: 2-Diisopropylaminoethanol-D14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for precise tracking in research applications. Compared to its non-deuterated analogs, this compound offers improved performance in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
159.33 g/mol |
IUPAC名 |
2-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,7D,8D |
InChIキー |
ZYWUVGFIXPNBDL-GLHILRGCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)N(CCO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


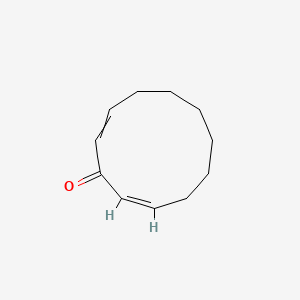
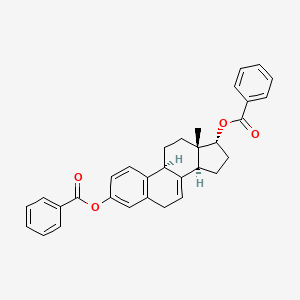
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)

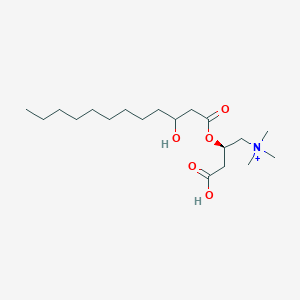
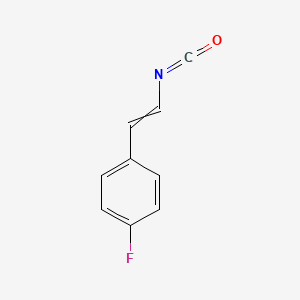
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

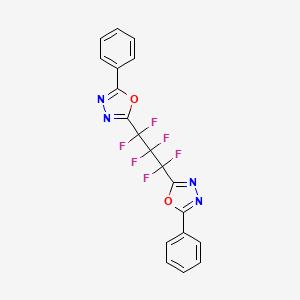
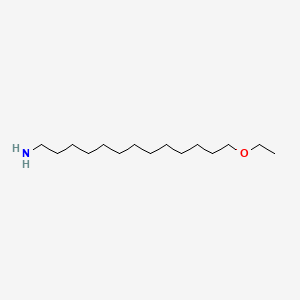
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
